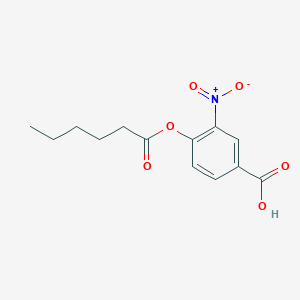
4-(Hexanoyloxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a hexanoyloxy group at the 4-position and a nitro group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 3-nitrobenzoic acid with hexanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hexanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanoyloxy group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Major Products Formed
Reduction: 4-(Hexanoyloxy)-3-aminobenzoic acid.
Substitution: 3-nitrobenzoic acid and hexanol.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-(Hexanoyloxy)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Materials Science: Due to its structural properties, it can be used in the design and synthesis of liquid crystalline materials, which have applications in display technologies and sensors.
Mechanism of Action
The mechanism of action of 4-(Hexanoyloxy)-3-nitrobenzoic acid largely depends on its chemical structure and the specific context in which it is used. For instance, if used as a precursor in organic synthesis, its reactivity is influenced by the electron-withdrawing nitro group and the ester functionality. These groups can affect the compound’s reactivity towards nucleophiles and electrophiles, thereby determining the pathways and products of its reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Hexanoyloxy)-2-nitrobenzoic acid: Similar structure but with the nitro group at the 2-position.
4-(Butanoyloxy)-3-nitrobenzoic acid: Similar structure but with a butanoyloxy group instead of a hexanoyloxy group.
4-(Hexanoyloxy)-3-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(Hexanoyloxy)-3-nitrobenzoic acid is unique due to the specific positioning of the hexanoyloxy and nitro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
65293-27-8 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-hexanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H15NO6/c1-2-3-4-5-12(15)20-11-7-6-9(13(16)17)8-10(11)14(18)19/h6-8H,2-5H2,1H3,(H,16,17) |
InChI Key |
MKBKTOPPOVMOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
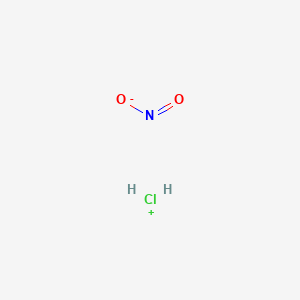
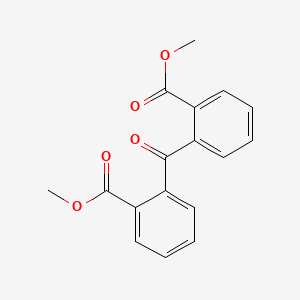
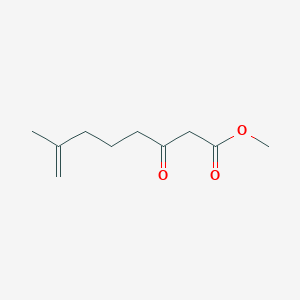
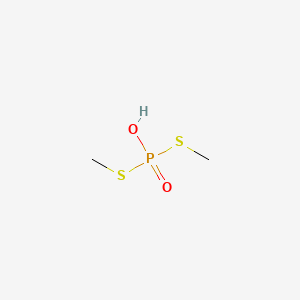
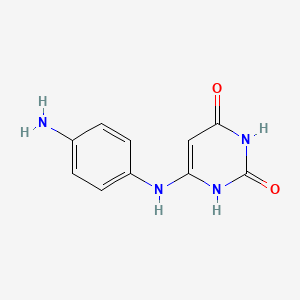
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
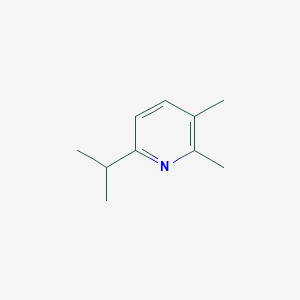

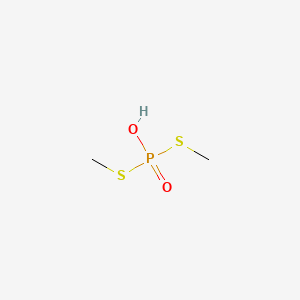
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
